molecular formula C22H19NO4 B12588914 Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]- CAS No. 649773-63-7

Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-

Cat. No.: B12588914
CAS No.: 649773-63-7
M. Wt: 361.4 g/mol
InChI Key: OLBVXETYCGSKPV-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- is a complex organic compound with a unique structure that includes a benzoic acid moiety, a biphenyl group, and an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, or nickel for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-3-methyl-:

    Benzoic acid, 2-amino-5-methyl-:

Uniqueness

Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- is unique due to its specific combination of functional groups and structural features. The presence of the biphenyl group and the acetylamino linkage distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

CAS No.

649773-63-7

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-[[2-[4-(2-methylphenyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H19NO4/c1-15-5-2-3-8-20(15)16-9-11-19(12-10-16)27-14-21(24)23-18-7-4-6-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26)

InChI Key

OLBVXETYCGSKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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